molecular formula C10H12FNO B1582566 4-Fluoro-N-isopropylbenzamide CAS No. 70001-45-5

4-Fluoro-N-isopropylbenzamide

Cat. No. B1582566
CAS RN: 70001-45-5
M. Wt: 181.21 g/mol
InChI Key: UAYKRRFVQXRMSI-UHFFFAOYSA-N
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Description

4-Fluoro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H12FNO . It has an average mass of 181.207 Da and a monoisotopic mass of 181.090286 Da .


Synthesis Analysis

The synthesis of 4-Fluoro-N-isopropylbenzamide can be achieved from 4-Fluorobenzoic acid and Diisopropylamine .


Molecular Structure Analysis

The InChI code for 4-Fluoro-N-isopropylbenzamide is 1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

4-Fluoro-N-isopropylbenzamide has a density of 1.1±0.1 g/cm3, a boiling point of 295.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.6±22.6 °C . The compound has a molar refractivity of 49.1±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 167.4±3.0 cm3 .

Scientific Research Applications

PET Imaging Ligand for mGluR1

4-Fluoro-N-isopropylbenzamide derivatives have been evaluated as PET imaging ligands for the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. A study by Yamasaki et al. (2012) detailed the utility of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([18F]FITM) as a PET ligand for mGluR1 imaging in rat and monkey brains. This compound showed high uptake in regions known to express mGluR1, such as the cerebellum, thalamus, hippocampus, and striatum, with uptake significantly reduced by pre-administration of an mGluR1-selective antagonist. The study suggests that PET imaging with [18F]FITM could be useful for determining the regional distribution and density of mGluR1 and the mGluR1 occupancy of drugs in human brains (Yamasaki et al., 2012).

Chemical Synthesis and Biological Studies

Another application involves the chemical synthesis and characterization of compounds related to 4-Fluoro-N-isopropylbenzamide for potential therapeutic applications. For example, Verma et al. (2015) developed a synthetic method for preparing isoindolinones, including pharmacologically significant molecules like indoprofen and DWP205190, from 2-alkylbenzamide substrates. This method involves a transition metal-free intramolecular selective oxidative coupling of C(sp3)-H and N-H bonds, highlighting a novel approach in organic synthesis that could streamline the production of complex molecules (Verma et al., 2015).

Safety And Hazards

The safety data sheet for 4-Fluoro-N-isopropylbenzamide indicates that it is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Respiratory precautions, hand precautions, skin protection, and eye protection are advised .

properties

IUPAC Name

4-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKRRFVQXRMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349953
Record name 4-Fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-isopropylbenzamide

CAS RN

70001-45-5
Record name 4-Fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WC Wertjes, PJ Waller, KE Shelton, D Kalyani - Synthesis, 2014 - thieme-connect.com
This communication describes a method for the Ni(cod) 2 -mediated intramolecular arylation of alkyl C−H bonds adjacent to the nitrogen atom in benzamide substrates. The …
Number of citations: 5 www.thieme-connect.com
M Al‐Talib, JC Jochims - Chemische Berichte, 1985 - Wiley Online Library
Acylium slats 10 react with aliphatic carbodiimides 1 in the molecular ratio 1:3 to give the s‐triazinium salts 13a–v. In boiling methanol/dichloromethane compounds 13 loose the alkyl …
JB Vendeville - 2014 - eprints.soton.ac.uk
This thesis describes the synthetic work towards the natural product Chrysophaentin F which has been extracted from the alga Chrysophaeum taylori. This bisdiarylbutene macrocycle …
Number of citations: 2 eprints.soton.ac.uk
N Borlinghaus - 2022 - kops.uni-konstanz.de
Growing awareness of global challenges, such as resource depletion, energy security, climate change, and environmental pollution, affected not only politics and societies but also …
Number of citations: 2 kops.uni-konstanz.de

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